5-(3-Furanyl)-2-methyl-3-penten-2-ol
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Overview
Description
5-(3-Furanyl)-2-methyl-3-penten-2-ol is an organic compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Furanyl)-2-methyl-3-penten-2-ol typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method is the reaction of 3-furylmagnesium bromide with 2-methyl-3-penten-2-one in the presence of a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(3-Furanyl)-2-methyl-3-penten-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-3-carboxylic acid, while reduction can produce 2-methyl-3-pentanol .
Scientific Research Applications
5-(3-Furanyl)-2-methyl-3-penten-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Furanyl)-2-methyl-3-penten-2-ol involves its interaction with specific molecular targets. The furan ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromofuran: A furan derivative used in the synthesis of pharmaceuticals and agrochemicals.
Furanylfentanyl: An analog of fentanyl with potent analgesic properties.
Uniqueness
5-(3-Furanyl)-2-methyl-3-penten-2-ol is unique due to its specific structure, which combines a furan ring with a penten-2-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
81678-53-7 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-(furan-3-yl)-2-methylpent-3-en-2-ol |
InChI |
InChI=1S/C10H14O2/c1-10(2,11)6-3-4-9-5-7-12-8-9/h3,5-8,11H,4H2,1-2H3 |
InChI Key |
XAZOEZDWXXKFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=CCC1=COC=C1)O |
Origin of Product |
United States |
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